Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Peptidomimetics β-Turn Mimics Conformational Analysis

Researchers designing peptidomimetics with non-native backbone conformations often face limited access to protected hydrazide building blocks. This Boc-protected pyrrolidine-2-carbohydrazide derivative directly addresses that gap: • Enables synthesis of hPro (N-aminoproline) residues that adopt folded conformations with bifurcated hydrogen bonding, unlike classical βII-turns. • Hydrazide pharmacophore validated as transition state mimic against human cathepsin D (IC50 1-2.5 μM) and plasmepsin-II. • Racemic DL mixture supplied at ≥98% purity; ready for use in chiral peptidomimetic and protease inhibitor programs.

Molecular Formula C10H19N3O3
Molecular Weight 229.28 g/mol
CAS No. 359803-43-3
Cat. No. B1421625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
CAS359803-43-3
Molecular FormulaC10H19N3O3
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C(=O)NN
InChIInChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)
InChIKeyCEWGMUMFSVOZRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Proline Hydrazide Procurement Specifications


Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS 359803-43-3), also known as DL-N-Boc-proline hydrazide, is a Boc-protected pyrrolidine-2-carbohydrazide derivative with the molecular formula C10H19N3O3 and molecular weight 229.28 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a reactive hydrazinecarbonyl moiety at the 2-position, classifying it as a hydrazide-functionalized amino acid derivative [1]. It is typically supplied as a solid with purity specifications of 95% to 98% and a melting point of 89-91°C, with storage recommended under inert atmosphere at room temperature .

Boc-Proline Hydrazide Substitution Risks


Although several regioisomeric Boc-pyrrolidine hydrazides share the identical molecular formula (C10H19N3O3) and molecular weight (229.28 g/mol)—including the 3-position isomer (CAS 411238-88-5) —these compounds are functionally non-interchangeable. The position of the hydrazinecarbonyl substituent on the pyrrolidine ring dictates fundamentally different steric and electronic properties, altering peptide backbone geometry, hydrogen-bonding patterns, and molecular recognition [1]. Furthermore, the DL racemic mixture (CAS 359803-43-3) differs categorically from enantiopure (S)- or (R)-configurations (CAS 881310-04-9 and others) in chiral environments where stereochemistry governs biological activity or asymmetric synthesis outcomes . The evidence presented below establishes why CAS 359803-43-3 must be selected over its structural analogs based on quantifiable, application-specific differentiation.

Boc-Proline Hydrazide Evidence Guide


Turn Induction: hPro vs. Native Proline

In a direct head-to-head structural comparison, the hPro residue (derived from N-aminoproline, the hydrazino analog of proline) induces a distinct folded conformation when incorporated into a Boc-Gly-hPro-Gly-NHiPr hydrazino tripeptide, characterized by X-ray diffraction in the solid state. In contrast, the native proline-containing cognate tripeptide Boc-Gly-Pro-Gly-NHiPr adopts a classical βII-turn structure [1][2]. The hydrazino tripeptide exhibits a bifurcated hydrogen bond in which (Gly3)NH interacts simultaneously with both (Gly1)CO and (hPro2)Nα—a stabilization motif absent in the native proline sequence [1]. This folded conformation is retained in both CH2Cl2 and CHCl3 solutions [1][2].

Peptidomimetics β-Turn Mimics Conformational Analysis Peptide Design

Synthetic Yield Benchmark

The synthesis of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate proceeds via reaction of Boc-L-proline methyl ester with hydrazine hydrate under reflux conditions, yielding the product with an approximate yield of 87% . This yield compares favorably to typical hydrazide formation reactions from esters, which commonly range from 60% to 80% depending on steric hindrance and reaction optimization [1].

Organic Synthesis Hydrazide Formation Building Block Process Chemistry

Positional Isomer Differentiation

The 2-position hydrazinecarbonyl derivative (CAS 359803-43-3) is topologically distinct from its 3-position regioisomer (CAS 411238-88-5), which shares identical molecular formula (C10H19N3O3) and molecular weight (229.28 g/mol) . The 2-position substitution on the pyrrolidine ring (adjacent to the Boc-protected nitrogen) creates a constrained scaffold with hydrazide functionality in close spatial proximity to the carbamate group, whereas the 3-position isomer places the reactive hydrazide moiety at a distal location on the ring [1]. This positional difference alters the topological polar surface area (tPSA) and three-dimensional pharmacophore geometry, which in turn affects molecular recognition in biological systems [2].

Regioisomerism Structure-Activity Relationship Molecular Recognition Medicinal Chemistry

Hydrazide Pharmacophore: Protease Inhibition

Hydrazide and hydrazine derivatives have been identified as a novel class of aspartic protease inhibitors through virtual screening and enzyme inhibition studies. Compounds within this class inhibited human cathepsin D and Plasmodium falciparum plasmepsin-II with IC50 values ranging from 1 to 2.5 μM [1][2]. Modeling studies with plasmepsin-II indicate that the hydrazide/hydrazine moiety acts as a transition state mimic by forming electrostatic interactions with catalytic aspartate residues in the extended substrate-binding cleft [1]. While tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate itself was not directly assayed in these studies, it contains the identical hydrazide pharmacophore core.

Protease Inhibition Aspartic Proteases Cathepsin D Plasmepsin-II Transition State Mimic

Commercial Purity and Supplier Specifications

Commercial suppliers of CAS 359803-43-3 provide purity specifications ranging from 95% to 98%, with associated documentation including certificates of analysis and safety data sheets . AK Scientific specifies 98% minimum purity , while abcr, Fluorochem (via Sigma-Aldrich), and CymitQuimica offer 95% purity grades . The compound is supplied as a solid with melting point 89-91°C and requires storage at room temperature under inert atmosphere . Standard GHS hazard classifications include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Quality Control Procurement Purity Specification Analytical Chemistry

Boc-Proline Hydrazide Applications


β-Turn Mimic Design for Peptidomimetics

Researchers developing peptidomimetics requiring non-native backbone conformations should prioritize CAS 359803-43-3 as a precursor to hPro (N-aminoproline) residues. X-ray crystallographic evidence demonstrates that hPro-containing tripeptides adopt a folded conformation stabilized by bifurcated hydrogen bonding, in contrast to the classical βII-turn observed with native proline [1][2]. This conformational differentiation—retained in both chlorinated and non-chlorinated organic solvents—makes the compound valuable for designing β-turn mimics where altered hydrogen-bonding architecture is required for target binding [1].

Protease Inhibitor Scaffold Development

The hydrazide pharmacophore present in CAS 359803-43-3 is validated as a transition state mimic capable of forming electrostatic interactions with catalytic aspartate residues in protease active sites. Hydrazide derivatives demonstrate IC50 values of 1-2.5 μM against human cathepsin D and P. falciparum plasmepsin-II [1][2]. This compound provides a protected building block for constructing hydrazide-containing pseudopeptide inhibitors of aspartic proteases, including HIV-1 protease inhibitors where N-aryl-N'-hydroxyalkyl hydrazide cores have shown IC50 < 1 μM activity [3].

Chiral Building Block for Asymmetric Synthesis

For applications requiring stereochemical control, procurement teams must distinguish between the racemic DL mixture (CAS 359803-43-3) and the enantiopure (S)-isomer (CAS 881310-04-9) [1]. The (S)-enantiomer is employed in asymmetric aldol reactions when incorporated into chiral organocatalysts containing 1,2,4-triazolyl moieties [2]. The Boc protection enables selective deprotection under mild acidic conditions, facilitating sequential synthetic manipulations in multistep routes to chiral pharmaceuticals and peptidomimetics [1].

Metalloprotease Inhibitor Intermediate

Pyrrolidine-2-carboxylic acid hydrazide derivatives, for which CAS 359803-43-3 serves as a protected precursor, are claimed in patents as inhibitors of metalloproteases including zinc proteases and zinc hydrolases, with therapeutic applications in diseases associated with vasoconstriction [1]. The compound provides a synthetically accessible entry point to this pharmacologically relevant class, with established synthetic methodology yielding approximately 87% from commercially available Boc-proline methyl ester [2][3].

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